molecular formula C9H6O3 B15355114 5-hydroxy-3H-indene-1,2-dione

5-hydroxy-3H-indene-1,2-dione

Cat. No.: B15355114
M. Wt: 162.14 g/mol
InChI Key: OVNPCEABBZHRCM-UHFFFAOYSA-N
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Description

5-Hydroxy-3H-indene-1,2-dione is a chemical compound belonging to the class of organic compounds known as indene derivatives. This compound features a hydroxyl group (-OH) attached to the indene ring system, which is a fused two-ring structure consisting of a benzene ring and a cyclopentene ring. The presence of the hydroxyl group makes it a key intermediate in various chemical syntheses and applications.

Synthetic Routes and Reaction Conditions:

  • Oxidation of Indene: One common synthetic route involves the oxidation of indene using oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂). The reaction typically occurs under acidic conditions and at elevated temperatures.

  • Hydroxylation of Indene-1,2-dione: Another method involves the hydroxylation of indene-1,2-dione using reagents like hydrogen peroxide (H₂O₂) in the presence of a catalyst such as tungsten(VI) oxide (WO₃).

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. These methods ensure efficient production and control over reaction conditions, leading to higher yields and purity.

Types of Reactions:

  • Oxidation: this compound can undergo further oxidation to form more complex derivatives. For example, oxidation with nitric acid (HNO₃) can introduce additional oxygen atoms into the molecule.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the hydroxyl group into a hydrogen atom, resulting in the formation of this compound derivatives.

  • Substitution: The hydroxyl group can be substituted with various functional groups, such as halides, using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₂Cl₂, HNO₃

  • Reduction: LiAlH₄

  • Substitution: SOCl₂, PBr₃

Major Products Formed:

  • Oxidation products: Various indene derivatives with additional oxygen atoms

  • Reduction products: Derivatives with reduced hydroxyl groups

  • Substitution products: Halogenated derivatives of this compound

Scientific Research Applications

5-Hydroxy-3H-indene-1,2-dione has found applications in various fields of scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

  • Medicine: Derivatives of this compound are being explored for their therapeutic potential in treating various diseases, including cancer and diabetes.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-hydroxy-3H-indene-1,2-dione exerts its effects depends on its specific application. For example, in antioxidant applications, the hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. In medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects.

Comparison with Similar Compounds

  • Indane-1,3-dione

  • Indole derivatives

  • Other hydroxylated indenes

Properties

Molecular Formula

C9H6O3

Molecular Weight

162.14 g/mol

IUPAC Name

5-hydroxy-3H-indene-1,2-dione

InChI

InChI=1S/C9H6O3/c10-6-1-2-7-5(3-6)4-8(11)9(7)12/h1-3,10H,4H2

InChI Key

OVNPCEABBZHRCM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)O)C(=O)C1=O

Origin of Product

United States

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